

Application Note: HPLC Analysis of 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid

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Compound of Interest

Compound Name: 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid

Cat. No.: B051841

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Introduction

5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid is a key intermediate in the synthesis of various pharmaceutical compounds, including the non-steroidal anti-inflammatory drug (NSAID) Zaltoprofen.[1] Accurate and reliable quantification of this compound is crucial for ensuring the quality and purity of the final active pharmaceutical ingredient (API). This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of **5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid**. The described method is suitable for in-process control and final product release testing.

Principle

The method utilizes reversed-phase HPLC with ultraviolet (UV) detection to separate and quantify **5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid**. The separation is achieved on a C18 column with an isocratic mobile phase consisting of a buffered aqueous solution and an organic modifier. The analyte is detected by its UV absorbance, and quantification is performed by comparing the peak area of the analyte to that of a reference standard.

Experimental Protocols

Instrumentation and Materials

- HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.

- Column: Zorbax SB-C18, 4.6 x 250 mm, 3.5 μ m particle size, or equivalent.
- Chemicals and Reagents:
 - **5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid** reference standard (>99% purity)
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Potassium dihydrogen phosphate (KH_2PO_4) (AR grade)
 - Orthophosphoric acid (AR grade)
 - Deionized water (18.2 $\text{M}\Omega\cdot\text{cm}$)

Preparation of Solutions

- Mobile Phase: Prepare a 20 mM potassium dihydrogen phosphate buffer by dissolving 2.72 g of KH_2PO_4 in 1 L of deionized water. Adjust the pH to 3.0 with orthophosphoric acid. The mobile phase consists of a 60:40 (v/v) mixture of the phosphate buffer and acetonitrile. Filter the mobile phase through a 0.45 μ m membrane filter and degas before use.
- Diluent: A mixture of acetonitrile and water in a 50:50 (v/v) ratio is used as the diluent.
- Standard Stock Solution (1000 $\mu\text{g/mL}$): Accurately weigh about 25 mg of **5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid** reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations ranging from 1 $\mu\text{g/mL}$ to 100 $\mu\text{g/mL}$.
- Sample Solution: Accurately weigh a sample containing **5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid** and dissolve it in the diluent to achieve a final concentration within the calibration range.

HPLC Method Parameters

Parameter	Value
Column	Zorbax SB-C18, 4.6 x 250 mm, 3.5 µm
Mobile Phase	20 mM KH ₂ PO ₄ (pH 3.0) : Acetonitrile (60:40, v/v)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection Wavelength	254 nm
Run Time	15 minutes

Data Presentation

Method Validation Summary

The HPLC method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Parameter	Result
Linearity (Concentration Range)	1 - 100 µg/mL
Correlation Coefficient (r ²)	> 0.999
Precision (%RSD)	< 2.0%
Accuracy (% Recovery)	98.0% - 102.0%
Limit of Detection (LOD)	0.1 µg/mL
Limit of Quantification (LOQ)	0.3 µg/mL
Retention Time (approx.)	7.5 min

System Suitability

System suitability tests were performed to ensure the performance of the chromatographic system.

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	> 2000
%RSD of Peak Area	$\leq 2.0\%$ (n=6)

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the HPLC analysis of **5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid**.



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Caption: HPLC analysis workflow for **5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid**.

Conclusion

The developed HPLC method is simple, rapid, accurate, and precise for the quantification of **5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid**. The method is suitable for routine quality control analysis. The validation results demonstrate that the method meets the requirements for its intended use in a pharmaceutical setting.

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References

- 1. 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid | 83237-49-4 [chemicalbook.com]
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